![molecular formula C16H19N3O B1438132 2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide CAS No. 1087792-97-9](/img/structure/B1438132.png)

2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide

Descripción general

Descripción

2-[Benzyl(ethyl)amino]-N’-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C16H19N3O and a molecular weight of 269.34 g/mol1. It is intended for research use only and is not suitable for human or veterinary use1.

Synthesis Analysis

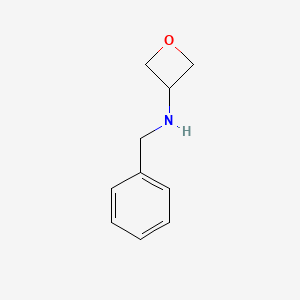

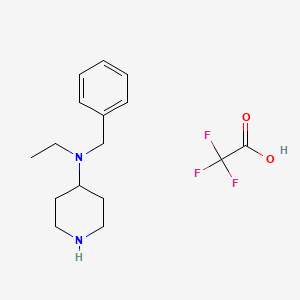

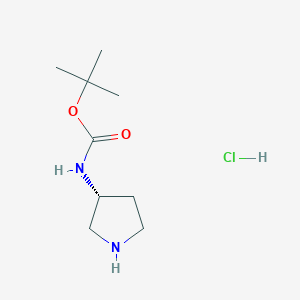

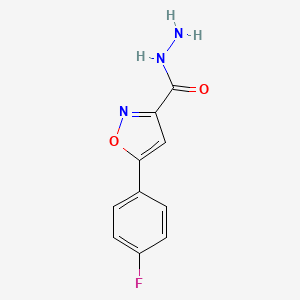

The synthesis of 2-[Benzyl(ethyl)amino]-N’-hydroxybenzenecarboximidamide could potentially involve a variety of methods. For instance, amines can be prepared by reduction of nitriles and amides with LiAlH42. Additionally, amines can be synthesized via SN2 reactions of alkyl halides with ammonia or an alkylamine2. However, the specific synthesis pathway for this compound is not readily available in the literature.Molecular Structure Analysis

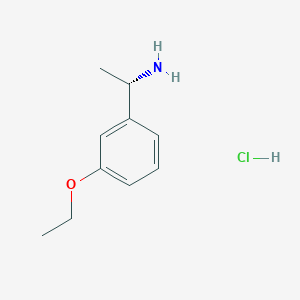

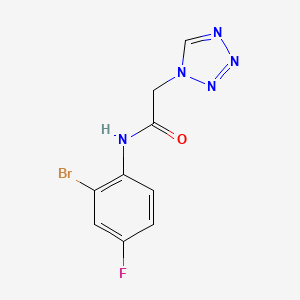

The molecular structure of 2-[Benzyl(ethyl)amino]-N’-hydroxybenzenecarboximidamide is not explicitly provided in the search results. However, the structure would likely involve a benzene ring (from the benzyl group), an ethyl group, an amino group, and a hydroxybenzenecarboximidamide group.Chemical Reactions Analysis

The specific chemical reactions involving 2-[Benzyl(ethyl)amino]-N’-hydroxybenzenecarboximidamide are not detailed in the search results. However, amines in general are known to undergo a variety of reactions. They can act as bases, reacting with acids to form salts3. They can also undergo oxidation reactions4.Physical And Chemical Properties Analysis

The specific physical and chemical properties of 2-[Benzyl(ethyl)amino]-N’-hydroxybenzenecarboximidamide are not provided in the search results. However, amines in general have certain characteristic properties. For instance, they can act as weak organic bases5.Aplicaciones Científicas De Investigación

Synthesis and Compound Development

A study by El‐Faham et al. (2013) demonstrated the use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive in the carbodiimide (DIC) approach for synthesizing a series of α-ketoamide derivatives. This process involved the ring opening of N-acylisatin and showed OxymaPure's superiority in yield and purity over traditional methods. The synthesized compounds were characterized using various analytical techniques, highlighting the compound's role in novel synthesis processes (El‐Faham et al., 2013).

Catalysis and Reaction Optimization

Thalluri et al. (2014) discussed ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate's use in mediating Lossen rearrangement, facilitating the synthesis of ureas and hydroxamic acids from carboxylic acids. The process achieved good yields without racemization under milder conditions, demonstrating the compound's utility in reaction optimization and its environmental benefits due to reagent recyclability (Thalluri et al., 2014).

Anticancer and Antioxidant Applications

Ejidike and Ajibade (2016) synthesized Ru(III) complexes with monobasic tridentate Schiff base ligands, including derivatives related to the compound of interest. These complexes were tested for their anticancer activity against various cancer cell lines and exhibited significant potency. Additionally, their antioxidant activity was evaluated, providing insights into the compound's potential therapeutic applications (Ejidike & Ajibade, 2016).

Optical and Electronic Material Development

Elkanzi et al. (2020) focused on the synthesis of novel organic compounds for photodiode applications, including derivatives similar to the compound . Their work involved preparing thin films and characterizing them for optical and electronic properties, aiming at developing new materials for electronic devices. This research highlights the compound's role in advancing material science and its potential for electronic applications (Elkanzi et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, benzyl alcohol, indicates that it can cause skin and eye irritation. It is harmful if swallowed or inhaled6. However, the specific safety and hazard information for 2-[Benzyl(ethyl)amino]-N’-hydroxybenzenecarboximidamide is not available in the search results.

Direcciones Futuras

The future directions for research involving 2-[Benzyl(ethyl)amino]-N’-hydroxybenzenecarboximidamide are not specified in the search results. However, given its complex structure, it could potentially be of interest in various areas of chemical research.

Propiedades

IUPAC Name |

2-[benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c1-2-19(12-13-8-4-3-5-9-13)15-11-7-6-10-14(15)16(17)18-20/h3-11,20H,2,12H2,1H3,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGHSBNMRXDMFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2=CC=CC=C2C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1=CC=CC=C1)C2=CC=CC=C2/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(3-Piperidinylmethoxy)ethyl]morpholine](/img/structure/B1438049.png)

![Bis-benzo[1,3]dioxol-5-ylmethyl-amineoxalate](/img/structure/B1438055.png)

![tert-Butyl [3-(dimethylamino)propyl]carbamate](/img/structure/B1438066.png)

![2-[(2-Fluorophenyl)methoxy]phenol](/img/structure/B1438070.png)

![{3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine](/img/structure/B1438072.png)